2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1242878-16-5
Cat. No.: VC4448429
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242878-16-5 |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 |
| IUPAC Name | 2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H28N4O2S/c1-16-7-5-11-27(13-16)23(30)18-10-6-12-28(14-18)24-25-20-19(17-8-3-2-4-9-17)15-31-21(20)22(29)26-24/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H,25,26,29) |
| Standard InChI Key | GGCBXVWQDIRCSF-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a bicyclic system combining thiophene and pyrimidine rings. At the 7-position, a phenyl group enhances aromatic stacking potential, while the 2-position hosts a piperidin-1-yl moiety further substituted with a 3-methylpiperidin-1-yl carbonyl group . This configuration introduces steric complexity and hydrogen-bonding capabilities, critical for target engagement.
The IUPAC name, 2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one, reflects its intricate connectivity. Key descriptors include:
| Property | Value |
|---|---|
| CAS Registry Number | 1242878-16-5 |
| Molecular Formula | C₂₄H₂₈N₄O₂S |
| Molecular Weight | 436.57 g/mol |
| XLogP3 (Partitioning) | 3.2 (estimated) |
| Topological Polar SA | 85.6 Ų |
The piperidine rings adopt chair conformations, with the 3-methyl group inducing slight puckering distortions, as inferred from analogous piperidine derivatives .
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step sequence beginning with the construction of the thienopyrimidine core. As detailed in patent literature , a typical route involves:
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Cyclocondensation: 2-Aminothiophene-3-carboxylate derivatives react with phenylacetonitrile under basic conditions to form the thieno[3,2-d]pyrimidin-4-one backbone.
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Piperidine Coupling: Nucleophilic substitution at the 2-position introduces the piperidinyl group using 3-(chlorocarbonyl)piperidine precursors.
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Acylation: The secondary amine on piperidine undergoes acyl transfer with 3-methylpiperidine-1-carbonyl chloride, finalized via Schotten-Baumann conditions.
Critical challenges include regioselectivity during cyclocondensation and minimizing racemization at stereocenters. Purification often employs silica gel chromatography, yielding final products with >95% purity .
Biological Activity and Mechanisms
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Rifampicin | 0.5 | RNA polymerase |
| 2-{3-[(3-Methyl...} | 8.0 | DprE1 |
Pharmacological Considerations
ADMET Profiling
Preliminary in silico predictions using SwissADME indicate:
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Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine methyl group.
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Toxicity: Low Ames test mutagenicity risk but potential hERG inhibition (IC₅₀ ≈ 2 µM), warranting cardiac safety studies .
Future Directions
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Structural Modifications: Introducing fluorine at the phenyl ring or replacing the methyl group with cyclopropane may enhance metabolic stability .
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Combination Therapies: Synergy with bedaquiline could address mycobacterial resistance mechanisms.
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In Vivo Efficacy: Rodent models of tuberculosis and malaria are critical next steps to validate preclinical promise.
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